molecular formula C16H17FN2O4S B4929918 5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide

5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide

Cat. No.: B4929918
M. Wt: 352.4 g/mol
InChI Key: IPFOFSQOJBPRMG-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a benzamide core substituted with dimethylsulfamoyl, fluoro, and methoxyphenyl groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-19(2)24(21,22)11-8-9-13(17)12(10-11)16(20)18-14-6-4-5-7-15(14)23-3/h4-10H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFOFSQOJBPRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Acylation: Formation of the benzamide core by reacting the amine with an acyl chloride.

    Sulfonation: Introduction of the dimethylsulfamoyl group.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Methoxylation: Introduction of the methoxy group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced sulfonyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(dimethylsulfamoyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide
  • 5-(dimethylsulfamoyl)-2-chloro-N-(2-methoxyphenyl)benzamide
  • 5-(methylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide

Uniqueness

5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide is unique due to the combination of its substituents, which confer specific chemical properties and reactivity The presence of the dimethylsulfamoyl group enhances its solubility and stability, while the fluorine atom increases its lipophilicity and potential biological activity

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